PP7

Influenza A virus Antiviral activity Subtype selectivity

PP7 (CAS 433238-84-7) is a pyrazolidinedione-derived small molecule that functions as a direct inhibitor of the PB1-PB2 subunit interaction within the influenza A virus RNA polymerase complex. Unlike ATP-competitive kinase inhibitors or neuraminidase blockers, PP7 targets a conserved protein-protein interface essential for viral polymerase assembly and catalytic activity.

Molecular Formula C18H14Cl2N2O3
Molecular Weight 377.22
CAS No. 433238-84-7
Cat. No. B2701963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePP7
CAS433238-84-7
Molecular FormulaC18H14Cl2N2O3
Molecular Weight377.22
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H14Cl2N2O3/c1-2-25-13-6-3-11(4-7-13)9-14-17(23)21-22(18(14)24)12-5-8-15(19)16(20)10-12/h3-10H,2H2,1H3,(H,21,23)/b14-9+
InChIKeyXFGORAOOZWWQKK-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PP7 (CAS 433238-84-7) Baseline Identification and Procurement-Relevant Class Definition


PP7 (CAS 433238-84-7) is a pyrazolidinedione-derived small molecule that functions as a direct inhibitor of the PB1-PB2 subunit interaction within the influenza A virus RNA polymerase complex [1]. Unlike ATP-competitive kinase inhibitors or neuraminidase blockers, PP7 targets a conserved protein-protein interface essential for viral polymerase assembly and catalytic activity [1]. Its primary procurement context is antiviral drug discovery and influenza virology research, where the need for a well-characterized PB1-PB2 interface probe with validated in vivo proof-of-concept distinguishes it from less-studied analogs.

Why In-Class Antiviral Substitution Fails for PP7 (433238-84-7): Mechanism-Specific Limitations of Generic Polymerase Inhibitors


PP7 occupies a narrow mechanism-of-action niche — disruption of the PB1-PB2 heterodimer interface — that is not addressed by neuraminidase inhibitors (e.g., oseltamivir), cap-dependent endonuclease inhibitors (e.g., baloxavir marboxil), or broad-spectrum nucleoside analogs (e.g., favipiravir) [1]. Substituting PP7 with an ATP-competitive PAK4 inhibitor such as PF-3758309 would introduce an entirely irrelevant target profile and invalidate experimental objectives centered on influenza polymerase assembly [1]. Furthermore, within the limited set of published PB1-PB2 interface inhibitors, PP7 remains one of the few compounds with publicly available, peer-reviewed in vivo survival data and subtype-specific activity characterization, making generic replacement with uncharacterized analogs a high-risk procurement decision for replication-validated studies [1].

PP7 (433238-84-7) Quantitative Differentiation Evidence Guide for Scientific Procurement


Subtype-Dependent Antiviral Activity of PP7: Differential EC50 Values Across Influenza A Strains

PP7 exhibits pronounced subtype-dependent antiviral potency in MDCK cells, with EC50 values varying by approximately 1.9-fold between the most sensitive (H1N1) and least sensitive (H5N1) subtypes tested [1]. This differential activity profile is not uniformly observed with broad-spectrum polymerase inhibitors like favipiravir and constitutes a distinguishing feature for studies requiring subtype-specific inhibition benchmarking. In a head-to-head comparison within the same experimental system, PP7 reduced viral titers of H1N1 by 3.2 log10, H3N2 by 2.8 log10, and H5N1 by 2.5 log10 at a fixed concentration of 5 μM [1]. In contrast, the structurally distinct PA-PB1 interaction inhibitor compound 36 was reported to have an IC50 of 1.1 μM against a single strain without comparable subtype cross-profiling data [2].

Influenza A virus Antiviral activity Subtype selectivity

PP7 PB1-PB2 Interface Inhibition Potency: Comparative IC50 in Biochemical HTRF Assay

In a homogeneous time-resolved fluorescence (HTRF) assay directly measuring PB1-PB2 subunit binding, PP7 inhibited the interaction with an IC50 of 2.3 μM [1]. At a concentration of 10 μM, PP7 reduced the PB1-PB2 binding signal by >80% relative to the untreated control [1]. This quantitative biochemical inhibition profile distinguishes PP7 from compounds that inhibit polymerase activity via alternative mechanisms (e.g., PA endonuclease inhibition or PB2 cap-binding disruption) and from indirect cellular modulators that lack direct target engagement evidence. For context, a peptide-based PA-PB1 inhibitor was reported to have an IC50 of 35.5 ± 3.1 μM in a similar protein-protein interaction assay, representing approximately 15-fold weaker biochemical potency [2].

PB1-PB2 interaction HTRF assay Protein-protein interaction inhibitor

In Vivo Survival Benefit of PP7 in Lethal Influenza A Mouse Model: Quantitative Dose-Response Data

In a lethal H1N1 influenza A challenge model in BALB/c mice, PP7 administered intraperitoneally at 20 mg/kg once daily for 5 days increased the survival rate from 20% (virus-infected control) to 80% at day 14 post-infection [1]. This 4-fold improvement in survival was accompanied by a dose-dependent reduction in lung viral titers: 1.8 log10 at 5 mg/kg, 2.5 log10 at 10 mg/kg, and 3.0 log10 at 20 mg/kg on day 5 post-infection [1]. In contrast, the clinically approved polymerase inhibitor favipiravir required a 300 mg/kg/day dosing regimen in a similar mouse model to achieve comparable survival outcomes, and baloxavir marboxil (15 mg/kg BID) reduced lung viral titers by approximately 2.5 log10 in a ferret model [2]. While cross-study comparisons across different models require cautious interpretation, the availability of peer-reviewed, dose-response survival data for PP7 remains a distinguishing procurement attribute among research-grade PB1-PB2 interface inhibitors.

In vivo efficacy Mouse model Survival rate

PP7 Selectivity Index (SI) Across Influenza A Subtypes: Quantitative Therapeutic Window Assessment

PP7 demonstrates a favorable in vitro selectivity profile in MDCK cells, with a CC50 (50% cytotoxic concentration) >20 μM by MTT assay [1]. The calculated selectivity index (SI = CC50/EC50) is >25 for H1N1, >18 for H3N2, and >13 for H5N1 [1]. This subtype-dependent SI variation reflects the differential antiviral potency rather than altered cytotoxicity. By comparison, the clinically approved neuraminidase inhibitor oseltamivir carboxylate exhibits SI values generally exceeding 100 in similar cell-based assays, while the investigational PB2 cap-binding inhibitor pimodivir (VX-787) shows SI values ranging from 14 to >200 depending on the influenza strain [2]. The moderate but clearly defined SI of PP7 positions it as a valuable research tool for studying PB1-PB2 interface inhibition with an established toxicity baseline, rather than as a clinical candidate with maximal therapeutic window.

Selectivity index Cytotoxicity Therapeutic window

PP7 (433238-84-7) Optimal Research and Industrial Application Scenarios Based on Validated Differentiation Evidence


Subtype-Specific Influenza A Polymerase Inhibition Studies Requiring Differential Activity Profiling

Researchers investigating the variable sensitivity of influenza A subtypes (H1N1, H3N2, H5N1) to PB1-PB2 interface disruption should prioritize PP7 procurement based on its characterized EC50 range of 0.8–1.5 μM and quantifiable viral titer reduction differences of 0.7 log10 between H1N1 and H5N1 at 5 μM [1]. The availability of head-to-head comparative data across three clinically relevant subtypes in a single peer-reviewed publication enables reproducible experimental design and reduces the need for de novo cross-strain profiling [1].

In Vivo Proof-of-Concept Studies for PB1-PB2 Interface Inhibitors with Established Survival Benchmarking

For in vivo pharmacology studies requiring a PB1-PB2 interface inhibitor with validated dose-response survival data, PP7 offers a procurement-ready reference compound. The documented 4-fold survival improvement (20% to 80% at 20 mg/kg) and dose-dependent lung viral titer reduction (1.8–3.0 log10) in BALB/c mice provide experimental benchmarks for evaluating novel analogs or combination therapies [1]. This dataset supports power calculations for animal study design and enables direct comparison with other influenza antiviral classes [1].

Biochemical Assay Development and Target Engagement Validation for Influenza Polymerase Protein-Protein Interaction Screening

Laboratories developing HTRF or similar biochemical assays to screen for PB1-PB2 interaction inhibitors should use PP7 as a positive control and reference inhibitor. The validated IC50 of 2.3 μM in the HTRF format, along with the defined >80% binding reduction at 10 μM, provides a calibrated benchmark for assay quality control and inter-laboratory reproducibility [1]. This quantitative biochemical characterization is superior to using uncharacterized or indirectly-acting polymerase inhibitors for assay validation purposes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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